molecular formula C7H5F2N3S B1301389 4,6-Difluoro-2-hydrazino-1,3-benzothiazole CAS No. 872696-11-2

4,6-Difluoro-2-hydrazino-1,3-benzothiazole

Cat. No. B1301389
M. Wt: 201.2 g/mol
InChI Key: LAENBFICDUZEPJ-UHFFFAOYSA-N
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Description

The compound 4,6-Difluoro-2-hydrazino-1,3-benzothiazole is a fluorinated heterocyclic compound that is likely to possess unique chemical properties due to the presence of fluorine atoms and the hydrazino functional group. While the specific compound is not directly mentioned in the provided papers, the general class of fluorinated heterocycles is of significant interest in the field of medicinal chemistry and materials science due to their enhanced stability, lipophilicity, and potential biological activity.

Synthesis Analysis

The synthesis of fluorinated heterocycles, such as benzothiazolines, can be efficiently achieved using gallium(III) triflate as a catalyst under mild conditions, leading to high yields and purity . This suggests that a similar approach could potentially be applied to the synthesis of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole, with the expectation that the introduction of fluorine atoms would favor the formation of the desired five-membered heterocycle.

Molecular Structure Analysis

Fluorine atoms have a significant impact on the molecular structure of heterocyclic compounds. They are highly electronegative, which can influence the electronic distribution within the molecule and potentially stabilize certain conformations over others. The presence of fluorine is known to favor the formation of five-membered heterocycles , which is relevant to the structure of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole.

Chemical Reactions Analysis

The reactivity of fluorinated compounds can vary significantly depending on the position and number of fluorine atoms. For instance, the reactivities of di- and tetrafluoro-substituted benzoyl chlorides and benzoyl isothiocyanates in cyclocondensations have been compared, leading to the synthesis of fluorinated quinazolines and 1,3-benzothiazines . This indicates that the difluoro substitution pattern could influence the chemical reactions that 4,6-Difluoro-2-hydrazino-1,3-benzothiazole might undergo.

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into heterocyclic compounds generally affects their physical and chemical properties, such as lipophilicity, acidity/basicity, and thermal stability. The specific effects on 4,6-Difluoro-2-hydrazino-1,3-benzothiazole would need to be empirically determined, but it is reasonable to infer that the compound would exhibit properties consistent with other fluorinated heterocycles, such as increased stability and altered reactivity .

Scientific Research Applications

  • Organic Electronics
    • Field : Organic Chemistry
    • Application : 4,6-Difluoro-2-hydrazino-1,3-benzothiazole has been explored as a potential building block for organic semiconductors due to its electron-withdrawing properties.
    • Method : The exact methods of application or experimental procedures were not specified in the source.
    • Results : The source did not provide specific results or outcomes obtained from this application.
  • Organic Photovoltaics
    • Field : Organic Chemistry
    • Application : This compound has been used in the synthesis of push-pull triarylamine dyes containing 5,6-difluoro-2,1,3-benzothiadiazole units. These dyes have been evaluated as active materials for organic photovoltaics .
    • Method : The synthesis involved connecting a triarylamine donor unit to a dicyanovinyl acceptor moiety by a difluorobenzothiadiazole-thienyl block. This was done to simplify the synthesis, avoid intermediate halogenation reactions, and prevent the formation of toxic organometallic by-products .
    • Results : The source did not provide specific results or outcomes obtained from this application .

properties

IUPAC Name

(4,6-difluoro-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3S/c8-3-1-4(9)6-5(2-3)13-7(11-6)12-10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAENBFICDUZEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1F)N=C(S2)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365943
Record name 4,6-Difluoro-2-hydrazino-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Difluoro-2-hydrazino-1,3-benzothiazole

CAS RN

872696-11-2
Record name 4,6-Difluoro-2-hydrazinylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872696-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Difluoro-2-hydrazino-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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